

Spectroscopic Profile of 2,3,6-Trifluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetic acid

Cat. No.: B057496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,6-Trifluorophenylacetic acid** (CAS No. 114152-23-7), a key intermediate in pharmaceutical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Chemical Structure and Properties

- IUPAC Name: 2-(2,3,6-trifluorophenyl)acetic acid[1]
- Molecular Formula: $C_8H_5F_3O_2$ [1]
- Molecular Weight: 190.12 g/mol [1][2]
- Melting Point: 111-114 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **2,3,6-Trifluorophenylacetic acid**. It is important to note that specific experimental values for this compound are not widely published in publicly accessible databases. The data presented is a combination of general spectroscopic principles for this class of compounds and any available data from chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,3,6-Trifluorophenylacetic acid**, both ^1H and ^{13}C NMR provide characteristic signals.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~10-12	Singlet	-COOH
~7.0-7.5	Multiplet	Aromatic CH
~3.7	Singlet	-CH ₂ -

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~170-180	-COOH
~140-160 (C-F)	Aromatic C-F
~110-130	Aromatic C-H & C-C
~30-40	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,3,6-Trifluorophenylacetic acid** is expected to show characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
1000-1400	Strong	C-F stretch (Aromatic)
~1600 & ~1450	Medium-Weak	C=C stretch (Aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
190	[M] ⁺ (Molecular ion)
145	[M - COOH] ⁺
125	[M - COOH - HF] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,3,6-Trifluorophenylacetic acid** are not readily available in the public domain. However, the following sections describe general methodologies applicable to this type of compound.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of **2,3,6-Trifluorophenylacetic acid** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

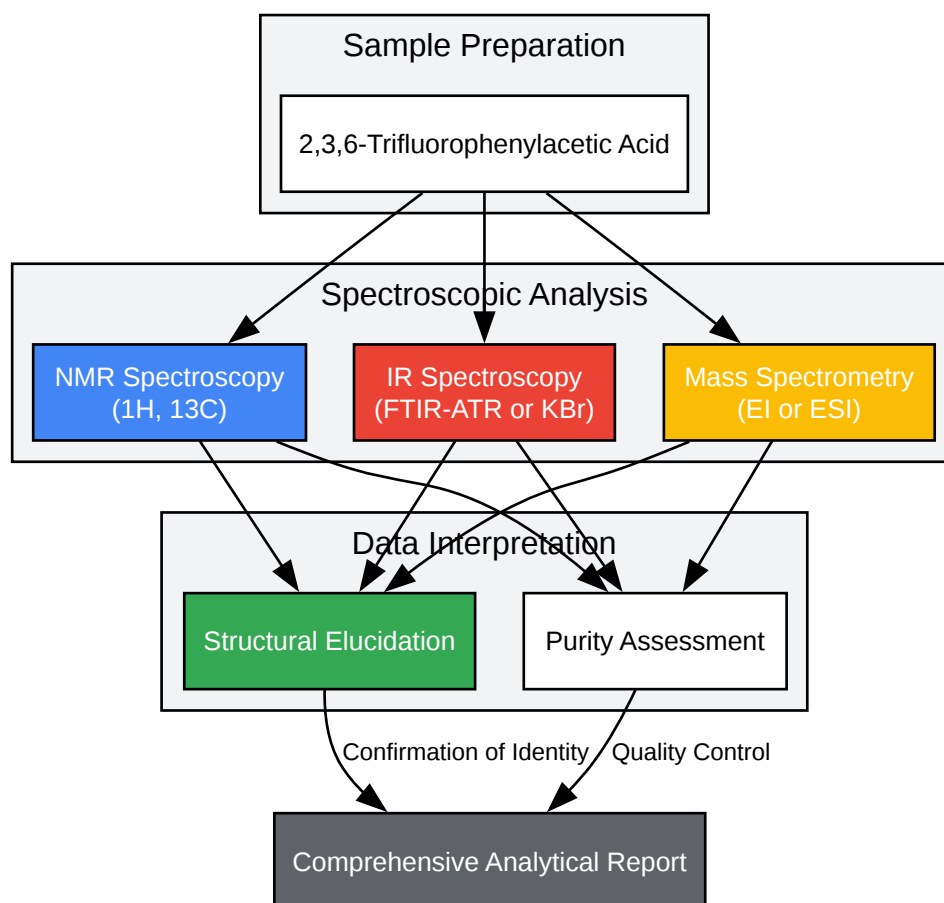
- **Sample Preparation:** For solid samples like **2,3,6-Trifluorophenylacetic acid**, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
 - **KBr Pellet:** The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
 - **ATR:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization Method:** Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to significant fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in the observation of the intact molecular ion.
- **Mass Analysis:** A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **2,3,6-Trifluorophenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,3,6-Trifluorophenylacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Trifluorophenylacetic acid | C₈H₅F₃O₂ | CID 2777948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,6-Trifluorophenylacetic acid 98 114152-23-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057496#spectroscopic-data-nmr-ir-ms-for-2-3-6-trifluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com